![molecular formula C19H24N2O2S B4720501 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide
描述
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.
作用机制
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide binds to the ATP-binding site of SYK and inhibits its kinase activity. This leads to decreased phosphorylation of downstream signaling molecules, such as BTK, PLCγ2, and AKT, which are involved in B-cell receptor signaling. Inhibition of these signaling pathways results in decreased proliferation and survival of B-cells, leading to potential therapeutic benefits in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SYK, its ability to inhibit downstream signaling pathways, and its potential to enhance the activity of other targeted therapies. However, 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
未来方向
For the development of 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide and other SYK inhibitors include the combination with other targeted therapies and the development of more potent and selective agents with improved pharmacokinetic properties and solubility.
科学研究应用
4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide inhibits SYK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. 4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has also been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
属性
IUPAC Name |
4-methyl-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-11-19(12-6-16)24(22,23)20-15-17-7-9-18(10-8-17)21-13-3-2-4-14-21/h5-12,20H,2-4,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBZYEAQHBIBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。